REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([OH:10])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][C:19]([O:21]C)=[O:20].[OH-].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C1COCC1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:18]([C:19]([OH:21])=[O:20])[O:10][C:4]=2[CH:3]=1 |f:1.2.3,5.6,7.8|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
9.07 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
The THF is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The remaining aqueous phase is diluted with water
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Finally, the last residues of solvent are removed under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=C(O2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |